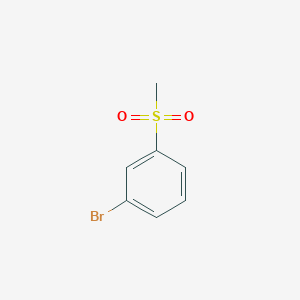

1-Bromo-3-(methylsulfonyl)benzene

描述

Contextualization within Aromatic Organosulfur Chemistry

Organosulfur chemistry is a broad field that investigates the properties and synthesis of organic compounds containing sulfur. iomcworld.com These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial applications. iomcworld.comresearchgate.net Aromatic organosulfur compounds, a specific subset, are characterized by the presence of at least one sulfur atom bonded to an aromatic ring. The reactivity and characteristics of these compounds can vary significantly based on the nature of the sulfur-containing functional group and other substituents on the aromatic ring. researchgate.net

1-Bromo-3-(methylsulfonyl)benzene is classified as an aryl sulfone, a significant class of organosulfur compounds where a sulfonyl group is directly attached to two carbon atoms, with at least one being part of an aromatic ring. iomcworld.com The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic environment of the benzene (B151609) ring. This electronic effect, combined with the presence of the bromine atom, makes this compound a versatile intermediate in organic synthesis. ontosight.ai The carbon-sulfur bonds in such compounds are of considerable interest in various chemical transformations. researchgate.net

Significance of Brominated Aryl Methyl Sulfones in Contemporary Chemical Research

Brominated aryl methyl sulfones, including this compound, are recognized as valuable building blocks in contemporary chemical research, particularly in the synthesis of more complex molecules. ontosight.ai The presence of both a bromine atom and a methylsulfonyl group on the aromatic ring provides multiple reactive sites for further chemical modifications. ontosight.ai

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents onto the aromatic ring.

The methyl sulfone group is a key functional group in medicinal chemistry and materials science. nih.gov Aryl methyl sulfones have been investigated for a range of biological activities. For instance, novel aryl methyl sulfones have been designed and synthesized as potent inhibitors of cyclooxygenase (COX) enzymes, indicating their potential as anti-inflammatory agents. nih.gov The methyl sulfone moiety is a standard polar substituent used in the development of agrochemicals and pharmaceuticals. nih.gov Research has focused on developing new methods for the synthesis of aryl methyl sulfones due to their importance. researchgate.netnih.gov Furthermore, some brominated aryl sulfone derivatives have been utilized as versatile dienophiles in [4+2] cycloaddition reactions, demonstrating their utility in constructing complex cyclic systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOMXUMQOVQNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188448 | |

| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34896-80-5 | |

| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034896805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenyl Methyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Methylsulfonyl Benzene

Direct Synthesis Approaches to Aryl Methyl Sulfones

The construction of the aryl methyl sulfone moiety is a critical step that can be achieved through several distinct pathways. These methods range from classical multi-step sequences to more modern oxidative and cross-coupling reactions.

Multi-Step Pathways Involving Nitration and Sulfonation

Classical organic synthesis often relies on multi-step pathways to introduce functional groups in a controlled manner. Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that serve as entry points for creating complex substitution patterns. masterorganicchemistry.comlibretexts.org Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Similarly, sulfonation involves treating an aromatic ring with sulfur trioxide (SO₃) in fuming sulfuric acid. libretexts.orglibretexts.org

While not a direct route to 1-bromo-3-(methylsulfonyl)benzene, these reactions are crucial for preparing necessary precursors. For example, a synthetic sequence could begin with the nitration of benzene (B151609). The resulting nitro group can then direct subsequent substitutions or be chemically transformed, for instance, by reduction to an amino group. This amino group can be subjected to a Sandmeyer-type reaction to introduce a thio- or sulfonyl-containing group. These foundational reactions provide the building blocks for more elaborate molecules. samipubco.com

Synthesis via Sulfonation Reactions Utilizing Specific Precursors

A more direct approach to forming the C-SO₂ bond involves the use of sulfonyl chlorides. Benzenesulfonyl chloride, for instance, can be prepared by treating benzene with chlorosulfonic acid. orgsyn.org This precursor can then be used to form sulfones.

The synthesis of specific sulfones often employs tailored sulfonyl chloride precursors. 4-Nitrobenzenesulfonyl chloride is an important intermediate in the synthesis of sulfa drugs and other organic compounds. google.com Its synthesis can be achieved through various methods, including the reaction of p-nitrophenyl dimethyl sulfide (B99878) with sulfuryl chloride. google.com Such precursors can undergo reactions to form the desired sulfone structure. While many methods focus on palladium-catalyzed couplings of arylsulfonyl chlorides with boronic acids to create diaryl sulfones, these reagents are also fundamental to building alkyl-aryl sulfones. organic-chemistry.org

Oxidative Preparation from Thioethers and Sulfoxides

One of the most common and efficient methods for preparing aryl methyl sulfones is the oxidation of the corresponding aryl methyl thioethers (Ar-S-CH₃). This transformation proceeds in a stepwise manner, first yielding the aryl methyl sulfoxide (B87167) (Ar-SO-CH₃), which can be further oxidized to the target sulfone (Ar-SO₂-CH₃). organic-chemistry.orgambeed.com

A variety of oxidizing agents can effect this transformation, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. organic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), often with a catalyst, and organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orggoogle.com The high chemoselectivity and mild conditions of many of these methods make them highly valuable in organic synthesis. google.com For the specific synthesis of this compound, the precursor would be 1-bromo-3-(methylthio)benzene.

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic metal compound, ketone solvent, 10-80°C | Can be selective for sulfone | google.com |

| m-CPBA | Chlorinated solvent, room temperature | Highly effective for sulfone formation | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Varies | Strong oxidant, can over-oxidize if not controlled | google.com |

| Selectfluor | H₂O, ambient temperature | Efficient for sulfone formation | organic-chemistry.org |

Bromination Strategies for Substituted Methylsulfonylbenzenes

Once the methylsulfonylbenzene core is established, the next strategic step is the introduction of the bromine atom at the desired position on the aromatic ring.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is the quintessential method for halogenating aromatic rings. nih.gov The outcome of the reaction is governed by the electronic properties of the substituents already present on the ring. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta-position.

Therefore, the direct bromination of methylsulfonylbenzene is a highly regioselective and effective route to this compound. This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to create a more potent electrophile. pressbooks.pub Milder and more selective brominating agents, such as bromodimethylsulfonium bromide generated in situ from dimethyl sulfoxide and hydrobromic acid, have also been developed. nih.govsigmaaldrich.com

| Brominating Agent | Catalyst/Conditions | Selectivity | Reference |

| Br₂ | FeBr₃ | Standard for deactivated rings | pressbooks.pub |

| N-Bromosuccinimide (NBS) | Silica gel or ionic liquids | Highly regioselective for certain substrates | nih.govresearchgate.net |

| Bromodimethylsulfonium bromide | In situ generation (DMSO, HBr) | Milder, selective reagent | nih.govsigmaaldrich.com |

Radical Bromination at Benzylic Positions (where applicable for related structures)

Radical bromination offers a complementary strategy for halogenating alkyl-substituted aromatic compounds. This reaction specifically targets the benzylic position—the carbon atom directly attached to the aromatic ring. libretexts.org The enhanced stability of the intermediate benzylic radical, due to resonance delocalization into the benzene ring, makes the benzylic C-H bond weaker and more susceptible to radical cleavage than other sp³ C-H bonds. libretexts.orgyoutube.com

The most common reagent for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator like light (hν) or AIBN. libretexts.orgmasterorganicchemistry.com NBS provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com

It is crucial to note that this methodology is not applicable for the synthesis of this compound from methylsulfonylbenzene itself, as the latter lacks an alkyl side-chain and therefore has no benzylic hydrogens. However, for a related structure like 3-ethylphenyl methyl sulfone, radical bromination would selectively occur at the benzylic carbon of the ethyl group.

Functional Group Interconversions for Targeted Synthesis

The strategic manipulation of functional groups is central to the efficient synthesis of this compound. Methodologies involving nucleophilic substitution, transition metal-catalyzed coupling reactions, and the use of organometallic reagents have proven to be particularly effective.

Strategies Involving Nucleophilic Substitution of Bromine

While the bromine atom on the aromatic ring of this compound is generally less reactive towards nucleophilic attack compared to alkyl halides, under specific conditions, it can be displaced by various nucleophiles. The presence of the electron-withdrawing methylsulfonyl group, particularly at the meta position, moderately activates the ring for nucleophilic aromatic substitution (SNAr).

The reaction of this compound with strong nucleophiles, such as alkoxides, can lead to the corresponding ether derivatives. For instance, treatment with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures can yield 1-methoxy-3-(methylsulfonyl)benzene. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Generally, polar aprotic solvents are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. rsc.org

| Nucleophile | Solvent | Temperature (°C) | Product |

| Sodium Methoxide | DMF | 100-150 | 1-methoxy-3-(methylsulfonyl)benzene |

| Sodium Ethoxide | DMSO | 100-150 | 1-ethoxy-3-(methylsulfonyl)benzene |

| Potassium Phenoxide | NMP | 120-180 | 1-phenoxy-3-(methylsulfonyl)benzene |

| Note: This table represents plausible reaction conditions based on general principles of nucleophilic aromatic substitution. Specific yields would require experimental data. |

Coupling Reactions for C-S Bond Formation (e.g., from aryl halides and sulfinates for methyl sulfones)

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of the C-S bond in this compound. This approach typically involves the reaction of an aryl halide with a sulfur-containing coupling partner in the presence of a palladium or copper catalyst.

A common route involves the palladium-catalyzed coupling of 1,3-dibromobenzene (B47543) with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate (CH₃SO₂Na). The selectivity of this reaction to achieve monosubstitution is a critical challenge, as the formation of the disubstituted product, 1,3-bis(methylsulfonyl)benzene, can occur. The choice of catalyst, ligand, base, and solvent plays a crucial role in controlling the selectivity. nih.govresearchgate.net

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based systems. These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. For the synthesis of this compound, 1,3-dibromobenzene can be reacted with sodium methanesulfinate in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The choice of ligand, often a diamine or an amino acid, can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov

| Aryl Halide | Sulfinate Salt | Catalyst System | Solvent | Temperature (°C) |

| 1,3-Dibromobenzene | Sodium Methanesulfinate | Pd₂(dba)₃ / Xantphos | Dioxane | 100-120 |

| 1,3-Dibromobenzene | Sodium Methanesulfinate | CuI / L-proline | DMSO | 110-130 |

| 1-Bromo-3-iodobenzene | Sodium Methanesulfinate | Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343) | 90-110 |

| Note: This table illustrates representative catalytic systems for the synthesis of aryl sulfones. The specific conditions would need to be optimized for the synthesis of this compound. |

Preparation via Organometallic Reagents in Sulfone Synthesis

The use of organometallic reagents, such as Grignard or organolithium compounds, offers another effective pathway for the synthesis of aryl sulfones. These methods typically involve the reaction of an organometallic species with a source of sulfur dioxide or a sulfonyl chloride derivative.

For the synthesis of this compound, a Grignard reagent can be prepared from 1,3-dibromobenzene. Selective formation of the Grignard reagent at one of the bromine positions can be achieved under carefully controlled conditions. The resulting 3-bromophenylmagnesium bromide can then be reacted with sulfuryl chloride (SO₂Cl₂) to form 3-bromobenzenesulfonyl chloride. Subsequent reaction with a methylating agent, such as methylmagnesium bromide or methyl iodide, would yield the desired product. nih.govrsc.org

Alternatively, an organolithium route can be employed. Treatment of 1,3-dibromobenzene with a strong base like n-butyllithium at low temperatures can lead to a lithium-halogen exchange, forming 3-bromophenyllithium. This organolithium species can then be quenched with sulfur dioxide (SO₂) to generate the corresponding lithium sulfinate salt. In-situ alkylation of this salt with an electrophile like methyl iodide provides this compound.

| Organometallic Reagent | Sulfur Source | Subsequent Reagent |

| 3-Bromophenylmagnesium bromide | Sulfuryl chloride (SO₂Cl₂) | Methylmagnesium bromide |

| 3-Bromophenyllithium | Sulfur dioxide (SO₂) | Methyl iodide |

| Note: This table outlines synthetic strategies using organometallic reagents. Specific reaction conditions and yields would require experimental validation. |

Optimization and Process Intensification in this compound Synthesis

The industrial production of this compound necessitates the optimization of synthetic routes to enhance yield, selectivity, and safety while minimizing costs and environmental impact. Process intensification strategies are increasingly being employed to achieve these goals.

Catalytic Systems for Enhanced Selectivity and Yield

The choice of the catalytic system is paramount in transition metal-catalyzed syntheses of this compound. For palladium-catalyzed C-S coupling reactions, the selection of the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to promote the challenging reductive elimination step, leading to higher yields and faster reaction rates. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the catalytic activity. nih.govresearchgate.net

In copper-catalyzed systems, the ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling reaction. Bidentate ligands, such as 1,10-phenanthroline (B135089) and N,N'-dimethylethylenediamine, have been found to be effective in promoting the coupling of aryl halides with sulfinate salts. The choice of the copper source (e.g., CuI, Cu₂O, Cu(acac)₂) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are also important parameters to optimize for achieving high yields and selectivity. nih.govnih.gov

| Catalyst | Ligand | Base | Key Advantages |

| Palladium(II) Acetate | Xantphos | K₃PO₄ | High efficiency for C-S bond formation. |

| Copper(I) Iodide | L-proline | K₂CO₃ | Cost-effective and readily available catalyst system. |

| Palladium(0) | Biarylphosphine Ligands | Cs₂CO₃ | Promotes challenging reductive elimination, leading to higher yields. |

Solvent Effects and Reaction Parameter Control

The solvent can have a profound impact on the rate and selectivity of the reactions involved in the synthesis of this compound. In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they can accelerate the reaction by solvating the counter-ion of the nucleophile, thereby increasing its reactivity. rsc.org

For transition metal-catalyzed coupling reactions, the choice of solvent depends on the specific catalytic system. Aprotic solvents such as toluene, dioxane, and DMF are commonly used. The solubility of the reactants and the catalyst, as well as the solvent's boiling point, are important considerations.

Control of reaction parameters such as temperature, reaction time, and reactant concentration is crucial for optimizing the synthesis. In C-S coupling reactions, careful temperature control is necessary to balance the rate of the desired reaction against potential side reactions, such as catalyst decomposition or the formation of byproducts. The use of process intensification techniques, such as continuous flow chemistry, can offer significant advantages in this regard. acs.orgquora.com Flow reactors allow for precise control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or fast reactions. acs.orgquora.com

| Reaction Type | Solvent Class | Examples | Rationale |

| Nucleophilic Aromatic Substitution | Polar Aprotic | DMF, DMSO, NMP | Increases nucleophilicity by solvating the cation. |

| Palladium-Catalyzed Coupling | Aprotic | Toluene, Dioxane, DMF | Good solubility for reactants and catalyst. |

| Copper-Catalyzed Coupling | Polar Aprotic | DMSO, DMF | Facilitates the dissolution of salts and promotes the reaction. |

Mechanistic Investigations of 1 Bromo 3 Methylsulfonyl Benzene Reactivity

Reaction Pathways of the Aromatic Ring System

The benzene (B151609) ring in 1-bromo-3-(methylsulfonyl)benzene is deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the methylsulfonyl group. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com The general mechanism proceeds in two steps: the formation of a positively charged intermediate called an arenium ion (or sigma complex), followed by the removal of a proton to restore aromaticity. libretexts.orglibretexts.org

The rate of EAS is significantly influenced by the substituents present on the benzene ring. Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate. In contrast, electron-withdrawing groups, such as the methylsulfonyl group (-SO₂CH₃) and bromine, deactivate the ring, making it less nucleophilic and slowing down the reaction. makingmolecules.commasterorganicchemistry.com The methylsulfonyl group is a strong deactivating group due to its ability to withdraw electron density from the ring through both inductive and resonance effects. Bromine is also a deactivating group, primarily due to its inductive effect, although it can donate electron density through resonance.

In the case of this compound, both substituents deactivate the ring towards electrophilic attack. The methylsulfonyl group is a meta-director, while bromine is an ortho-, para-director. The directing effects of these substituents determine the position of substitution for an incoming electrophile. Due to the strong deactivating nature of the methylsulfonyl group, electrophilic substitution on this compound is generally difficult to achieve and requires harsh reaction conditions.

A pertinent example of an electrophilic aromatic substitution reaction is the sulfonation of benzene, which involves reacting benzene with fuming sulfuric acid to produce benzenesulfonic acid. byjus.com Another example is the bromination of benzene, which requires a Lewis acid catalyst like iron tribromide (FeBr₃) to activate the bromine molecule. libretexts.orgmakingmolecules.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org

The generally accepted mechanism for NAS in activated aryl halides is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. libretexts.org This intermediate is a resonance-stabilized carbanion. youtube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In this compound, the methylsulfonyl group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack. The bromine atom serves as the leaving group. The methylsulfonyl group at the meta position provides some activation, but the reaction is generally less facile than when the activating group is ortho or para to the leaving group.

An alternative mechanism for NAS is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com This pathway is typically favored for unactivated aryl halides under strongly basic conditions. youtube.com

Reactivity at the Bromine Center

The carbon-bromine bond in this compound is a key site for various synthetic transformations, most notably cross-coupling reactions and the formation of organometallic reagents.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov It is widely used for the synthesis of biaryls and has broad functional group tolerance. nih.gov For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been developed for the diversification of pharmacologically active compounds. nih.govrsc.org The reaction of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has also been reported to proceed in high yields. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of substituted alkynes. beilstein-journals.org The reaction can be carried out under mild conditions, and recent developments have led to copper-free protocols. organic-chemistry.orgbeilstein-journals.org The Sonogashira coupling has been utilized in the synthesis of various complex molecules, including pharmaceuticals. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org The reaction is generally effective with aryl bromides, although challenges such as dehalogenation can occur. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Aryl bromide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Disubstituted alkyne |

| Heck Reaction | Aryl bromide, Alkene | Pd catalyst, Base | Substituted alkene |

Formation of Organometallic Intermediates

Aryl bromides like this compound can be converted into organometallic reagents, such as Grignard reagents or organolithium compounds. However, the presence of the acidic protons on the methyl group of the methylsulfonyl substituent can complicate these reactions. The formation of these intermediates typically involves the reaction of the aryl bromide with a metal, such as magnesium or lithium. These organometallic intermediates are highly reactive and can be used in a variety of subsequent reactions to form new carbon-carbon bonds. The generation of an intermediate carbanion is a key step in the mechanism of nucleophilic aromatic substitution. libretexts.org

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a key functional group in this compound. It is a strongly electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org

The methylsulfonyl group itself is generally unreactive under many conditions. However, it can be a leaving group in certain nucleophilic aromatic substitution reactions. For example, the methylsulfone group, activated by a pyrimidine (B1678525) ring, has been used as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine ether)s. rsc.org

Reduction of the sulfonyl group to a sulfide (B99878) is possible using strong reducing agents like diisobutylaluminium hydride (DIBALH). wikipedia.org Lithium aluminium hydride (LiAlH₄) can also reduce some sulfones. wikipedia.org

Oxidation and Reduction Pathways

The reactivity of this compound in oxidation and reduction reactions is dictated by the chemical nature of its three components: the benzene ring, the bromine substituent, and the methylsulfonyl group.

Oxidation:

The methylsulfonyl (-SO2CH3) group represents a sulfur atom in its highest oxidation state (+6). Consequently, the sulfonyl group itself is generally resistant to further oxidation under standard chemical conditions. The primary site for oxidative reactions would be the aromatic ring, though this typically requires harsh conditions that can lead to degradation of the molecule. The most common route to obtaining aryl sulfones is, in fact, the oxidation of the corresponding aryl sulfides. acs.orgacsgcipr.org Various oxidizing agents, including hydrogen peroxide (H2O2), peroxy acids, and permanganates, are used to convert sulfides first to sulfoxides and then to sulfones. acsgcipr.orgorganic-chemistry.org The chemoselectivity between the sulfoxide (B87167) and sulfone can often be controlled by reaction parameters such as temperature and the choice of oxidant. acs.orgorganic-chemistry.org

Reduction:

Reduction pathways for this compound are more complex, with two primary sites susceptible to reduction: the carbon-bromine bond and the carbon-sulfur bond of the sulfonyl group.

Reductive Debromination: The carbon-bromine bond can be cleaved under reductive conditions. Electrochemical methods have been shown to be effective for the dehalogenation of aryl bromides. For instance, the electrochemical reduction of bromobenzene (B47551) can be achieved at potentials more negative than -1.8 V, leading to the formation of benzene. tsijournals.com However, the reduction of the C-Br bond in aromatic compounds is generally more difficult than in aliphatic ones. tsijournals.com The efficiency of this reduction can be influenced by the cathode material, with metals like silver showing higher catalytic activity than others. uantwerpen.beresearchgate.net

Reductive Desulfonylation: The cleavage of the C–S bond in aryl sulfones, known as desulfonylation, is a synthetically useful transformation that replaces the sulfonyl group with a hydrogen atom. wikipedia.org This reduction can be accomplished using various reagents, such as sodium or lithium in liquid ammonia, or magnesium metal with a catalytic amount of mercury(II) chloride. wikipedia.org More recently, transition-metal-catalyzed methods have been developed. For example, cobalt- and nickel-based catalysts have been used for the reductive cross-coupling and desulfonylation of aryl sulfones. researchgate.netacs.org Photoredox catalysis has also emerged as a mild and sustainable method for activating aryl sulfones to generate aryl radicals, which can then be trapped by a hydrogen source to achieve desulfonylation. thieme-connect.com

The specific pathway followed during the reduction of this compound would depend on the chosen reagents and reaction conditions, allowing for selective targeting of either the C-Br or C-S bond.

Role in Directing Group Chemistry

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene ring govern the position of the incoming electrophile. acs.org This directing effect is a consequence of the interplay between inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions of the ring. studymind.co.uk The reactivity of this compound in EAS reactions is controlled by the competing influences of its two substituents: the bromine atom and the methylsulfonyl group.

Methylsulfonyl Group (-SO2CH3): The sulfonyl group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both the inductive effect (due to the high electronegativity of the oxygen atoms) and the resonance effect. This strong deactivation makes the ring significantly less reactive than benzene. acs.org By withdrawing electron density primarily from the ortho and para positions, the sulfonyl group directs incoming electrophiles to the meta position, which is left comparatively less electron-deficient. libretexts.orgorganicchemistrytutor.comyoutube.com Therefore, the -SO2CH3 group is classified as a meta-director and a strong deactivator. acs.org

Combined Effect:

In this compound, the two groups have antagonistic directing effects. The bromine at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions. The methylsulfonyl group at C3 directs to the C5 (meta to -SO2CH3) and C1 (already substituted) positions. The positions ortho and para to the bromine are C2, C4, and C6. The positions meta to the methylsulfonyl group are C1, C5, and a different C5 relative to the bromine.

The directing influences are therefore:

-Br directs to: C2, C4, C6

-SO2CH3 directs to: C5

| Substituent | Classification | Product Distribution (%) - Ortho | Product Distribution (%) - Meta | Product Distribution (%) - Para |

|---|---|---|---|---|

| -Br (in Bromobenzene) | Deactivating, Ortho-, Para-directing | 43 | 1 | 56 |

| -NO2 (in Nitrobenzene) | Deactivating, Meta-directing | 7 | 91 | 2 |

| -SO3H (in Benzenesulfonic acid) | Deactivating, Meta-directing | - | ~100 | - |

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including electrophilic aromatic substitution. acs.orgnih.gov For molecules like this compound, theoretical studies can provide deep insights into reactivity and regioselectivity that are often challenging to obtain experimentally.

DFT calculations allow researchers to model the reaction pathway, mapping out the potential energy surface and identifying the structures of transition states and intermediates. pnas.org For EAS reactions, a central focus is the stability of the Wheland intermediate (or arenium ion). The relative energies of the ortho, meta, and para intermediates can be calculated to predict the most favorable reaction pathway and thus the major product. acs.org

Studies on substituted benzenes have demonstrated the power of this approach. For example, DFT calculations on the bromination of anisole (B1667542) (an activated ring) and nitrobenzene (B124822) (a deactivated ring) have shown that the reaction can proceed through an addition-elimination mechanism without the formation of a stable charged Wheland intermediate. researchgate.net In the case of nitrobenzene, the preference for meta substitution was attributed not just to intermediate stability but to an electrostatic clash in the transition state for ortho/para attack. researchgate.net

Various computational methods and analyses are employed to understand substituent effects:

Frontier Molecular Orbital (FMO) Theory: While sometimes insufficient on its own, analyzing the Highest Occupied Molecular Orbital (HOMO) can provide clues about where an electrophile is most likely to attack. acs.org

Reactive Hybrid Orbitals (RHO): More advanced methods like RHO analysis have been developed to better predict regioselectivity by creating orbitals that maximize the reactivity index for each carbon atom. acs.org

Conceptual DFT: Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can quantify the local nucleophilicity or electrophilicity of different sites on the aromatic ring.

Energy Decomposition Analysis (EDA): This method breaks down the interaction energy between the electrophile and the aromatic ring into distinct physical components (electrostatic, Pauli repulsion, orbital interaction), revealing the fundamental forces that control the reaction barrier and regioselectivity. nih.gov For many EAS reactions, electrostatic interactions have been shown to play a dominant role. nih.gov

For this compound, a computational study would likely confirm the strong deactivating nature of the ring. It would quantify the relative stabilities of the possible Wheland intermediates, providing a theoretical basis for the predicted regioselectivity governed by the competing directing effects of the bromo and methylsulfonyl substituents.

| Computational Method/Theory | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) Geometry Optimization | Calculates the lowest energy structures of reactants, intermediates, and products. | Predicts the ground-state geometry and the structure of possible Wheland intermediates. |

| Transition State (TS) Search | Locates the highest energy point along the reaction coordinate (the transition state). | Determines the activation energy barriers for attack at different positions (ortho, meta, para), explaining kinetic product distributions. pnas.org |

| Natural Bond Orbital (NBO) Analysis | Calculates atomic charges and analyzes charge distribution. | Quantifies the electron-withdrawing effects of the -Br and -SO2CH3 groups and the resulting charge at each carbon atom on the ring. |

| Energy Decomposition Analysis (EDA) | Separates the interaction energy into electrostatic, steric, and orbital components. | Reveals why certain positions are favored by identifying the dominant stabilizing/destabilizing forces during electrophilic attack. nih.gov |

Derivatives, Analogues, and Structure Reactivity Relationships of 1 Bromo 3 Methylsulfonyl Benzene

Synthesis and Characterization of Substituted Aryl Methyl Sulfone Analogues

The synthesis of substituted aryl methyl sulfones serves as a cornerstone for exploring their chemical and biological properties. Various methods have been developed to introduce bromine and methylsulfonyl groups at different positions on the benzene (B151609) ring and to modify these functional groups to generate a diverse range of analogues.

Positional Isomers of Bromine and Methylsulfonyl Groups

The relative positions of the bromine and methylsulfonyl groups on the benzene ring significantly influence the physical and chemical properties of the resulting isomers. While 1-bromo-3-(methylsulfonyl)benzene is a specific isomer of interest, other positional isomers such as 1-bromo-4-(methylsulfonyl)benzene and 1-bromo-2-(methylsulfonyl)benzene are also synthetically accessible. The synthesis of these isomers often involves multi-step processes starting from appropriately substituted precursors. For instance, the synthesis of 4-methylsulfonyl toluene (B28343) can be achieved from 4-toluenesulfonyl chloride through reduction and subsequent methylation. google.com This highlights the general strategies that can be adapted to produce various bromo(methylsulfonyl)benzene isomers.

The characterization of these isomers relies on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are crucial for confirming the molecular structure and the specific substitution pattern on the aromatic ring.

Analogues with Modified Halogenation (e.g., tribromomethyl sulfone, chloromethylsulfonyl)

Modifying the halogen or the methyl group of the sulfonyl moiety leads to analogues with distinct properties.

Tribromomethyl Sulfones: The synthesis of aryl tribromomethyl sulfones has been reported through various synthetic routes. beilstein-journals.orgnih.gov One approach involves the oxidative bromination of 2-(4-chlorophenylthio)acetic acid. nih.gov An alternative and more efficient method starts with the S-methylation of a thiophenol derivative, followed by oxidation to the sulfone and subsequent bromination of the methyl group using reagents like sodium hypobromite (B1234621) or bromine chloride. beilstein-journals.orgnih.gov These methods yield the desired tribromomethyl sulfone derivatives in good yields. beilstein-journals.orgnih.gov

Chloromethylsulfonyl Benzenes: The synthesis of chloromethylsulfonyl benzene can be achieved through various methods. One common route is the chlorosulfonation of benzene, which can be a complex reaction potentially yielding different products based on the reaction conditions. stackexchange.com Another approach involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com This reaction typically yields 1-chloro-4-methylsulfonyl benzene. prepchem.com The mechanism of reactions involving ((chloromethyl)sulfonyl)benzenes has also been a subject of study. researchgate.net

Sulfinyl and Sulfone Derivatives

The oxidation state of the sulfur atom plays a critical role in the electronic properties and reactivity of these compounds.

Sulfinyl Derivatives (Sulfoxides): Aryl sulfinyl derivatives, or sulfoxides, are intermediates in the synthesis of sulfones and can be obtained by the controlled oxidation of the corresponding sulfides. organic-chemistry.org For example, (R)-1-Bromo-3-(methylsulfinyl)benzene is a specific chiral sulfoxide (B87167) derivative. bldpharm.com The synthesis of aryl sulfinates, which are precursors to sulfoxides and other sulfonyl compounds, can be achieved through copper-catalyzed reactions of aryl iodides with sulfonylation reagents. acs.org

Sulfone Derivatives: The oxidation of sulfides is a common method for preparing sulfones. organic-chemistry.orgresearchgate.net Various oxidizing agents can be employed, including hydrogen peroxide catalyzed by metal carbides, which can selectively produce either sulfoxides or sulfones depending on the catalyst used. organic-chemistry.org Another effective method utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) for a metal-free oxidation of sulfides to sulfones. organic-chemistry.org

Comparative Studies on Reactivity and Electronic Effects of Substituents

The nature and position of substituents on the benzene ring profoundly impact the reactivity and electronic properties of aryl methyl sulfones. stpeters.co.inlumenlearning.comvedantu.comucsb.edu The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. stpeters.co.invedantu.com This deactivation is due to both the inductive effect and the resonance effect of the sulfonyl group.

The presence of a halogen, such as bromine, further influences the electronic environment of the aromatic ring. Halogens are also deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directing for electrophilic substitution reactions. stpeters.co.in The interplay between the electron-withdrawing nature of the sulfonyl group and the directing effect of the halogen determines the regioselectivity of further substitution reactions.

Studies on the acidity of substituted phenyl phenacyl sulfones have shown that electron-withdrawing substituents increase the acidity of the sulfones. researchgate.net This indicates that the electronic effects of substituents are transmitted through the phenyl ring to the sulfone group, influencing its reactivity. researchgate.net The reactivity of compounds with different sulfur-containing bridges has been observed to increase in the order S < SO < SO2, which correlates with the increasing positive charge on the sulfur atom. researchgate.net

Exploration of Potential Bioactive and Material Science Applications of Analogues

The diverse structures of sulfonylbenzene derivatives have led to their exploration in various fields, particularly in medicinal chemistry.

Anti-inflammatory and Analgesic Research Utilizing Sulfonylbenzene Compounds

Aryl sulfone and sulfonamide moieties are present in a number of compounds with demonstrated anti-inflammatory and analgesic properties. google.comresearchgate.netnih.gov The arylsulfone fragment is a key component in drugs like the COX-2 inhibitor Vioxx. google.com This has spurred research into novel sulfonylbenzene derivatives as potential therapeutic agents.

Research has shown that certain N-(benzenesulfonyl)acetamide derivatives exhibit potent inhibitory activity against multiple targets involved in inflammation and pain pathways, such as COX-2, 5-LOX, and TRPV1. iasp-pain.org Similarly, various aromatic sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds showing activity comparable to the reference drug celecoxib. researchgate.net The incorporation of a sulfonamide group is a common strategy in the design of new anti-inflammatory agents. nih.gov These findings underscore the potential of the sulfonylbenzene scaffold in the development of new drugs for treating inflammatory conditions and pain. researchgate.netiasp-pain.orgresearchgate.netnih.gov

Investigations into Pesticidal and Antifungal Activities of Halogenated Aryl Sulfones

The presence of a halogen atom on the aromatic ring of aryl sulfones is a key feature in the design of bioactive compounds, including pesticides. Halogenation is a widely used strategy in the development of agrochemicals to enhance their efficacy and modulate their physical and chemical properties. nih.gov Research into related chemical classes, such as halogenated sulfites, demonstrates that the introduction of halogens like chlorine can significantly boost acaricidal and aphicidal activities. plos.orgnih.gov For instance, replacing a tert-butyl group with a chlorine atom on a propargite (B33192) analogue was shown to enhance its pesticidal effects. plos.orgnih.gov

Sulfone compounds are increasingly being investigated for their potential as novel insecticides due to their ability to improve efficacy and possess favorable environmental profiles. acs.org Recent studies have focused on synthesizing new sulfone derivatives and have found that some exhibit superior larvicidal activity against pests like Spodoptera litura when compared to existing commercial insecticides. acs.org This highlights the potential of the sulfone moiety as a pharmacophore in the development of new agrochemical scaffolds. acs.org

While direct antifungal studies on this compound are limited, research on other bromo-substituted aromatic compounds has indicated potential antifungal properties. For example, a derivative containing a p-bromobenzyl substituent showed significant inhibitory activity against the fungus Cryptococcus neoformans. mdpi.com This suggests that the bromo-aryl portion of this compound could contribute to antifungal effects. The broader class of sulfones has been recognized for a variety of biological activities, including antifungal and antibacterial properties, further supporting the potential for such activity in halogenated derivatives.

Studies on Aryl Methyl Sulfones as Metabolites with Biological Effects

Aryl methyl sulfones are known to be metabolites of various environmental contaminants, such as polychlorinated biphenyls (PCBs), and can exhibit their own distinct biological activities. These metabolites have been shown to interact with biological systems, for instance, by acting as antiestrogenic agents. ebi.ac.uk This indicates that the aryl methyl sulfone structure is recognized by and can modulate the function of cellular receptors. ebi.ac.uk

The methylsulfonyl group can also serve as a bioisostere for other functional groups, such as carboxylic acids, leading to compounds with potent biological effects. Studies on aryl methyl sulfones designed as non-steroidal anti-inflammatory drug (NSAID) analogues have shown that these compounds can be powerful inhibitors of cyclooxygenase (COX) enzymes. nih.gov In some cases, the methyl sulfone derivatives displayed significantly improved inhibitory activity compared to their carboxylic acid counterparts. ebi.ac.uknih.gov This demonstrates that the aryl methyl sulfone moiety can be a key component for high-potency biological activity. ebi.ac.uknih.gov

The metabolism of compounds containing a sulfonylhydrazone framework, which includes a sulfonyl group, has been studied to understand how structural modifications like N-methylation affect their pharmacokinetic profiles. nih.gov Such modifications can influence recognition by metabolic enzymes like cytochrome P450 and affect properties such as cell permeability. nih.gov While not directly studying this compound, this research provides a framework for understanding how the methylsulfonyl group might influence the metabolic fate and bioavailability of the compound.

Below is a table summarizing the biological activities observed in compounds structurally related to this compound.

| Compound Class | Observed Biological Activity | Research Focus |

| Halogenated Sulfites | Acaricidal and aphicidal activity | Investigating the effect of halogen substitution on pesticidal efficacy. plos.orgnih.gov |

| Novel Sulfone Derivatives | Larvicidal activity against Spodoptera litura | Development of new insecticidal scaffolds. acs.org |

| Bromo-substituted Triazoles | Antifungal activity against Cryptococcus neoformans | Exploring the impact of bromo-aryl groups on antifungal properties. mdpi.com |

| Aryl Methyl Sulfone Metabolites | Antiestrogenic effects | Understanding the biological activity of environmental contaminant metabolites. ebi.ac.uk |

| Aryl Methyl Sulfone NSAID Analogues | Inhibition of COX-1 and COX-2 enzymes | Designing potent anti-inflammatory agents by replacing carboxylic acid with a methyl sulfone group. ebi.ac.uknih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 3 Methylsulfonyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Bromo-3-(methylsulfonyl)benzene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound provides critical information regarding the number, connectivity, and chemical environment of the protons. Experimental data obtained from a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent reveals distinct signals for the aromatic and methyl protons. google.com

The aromatic region of the spectrum is characterized by four signals, corresponding to the four protons on the benzene (B151609) ring. The substitution pattern (1-bromo, 3-methylsulfonyl) leads to a complex splitting pattern due to spin-spin coupling between adjacent and non-adjacent protons. The chemical shifts (δ) are observed at 8.09 ppm (doublet, J = 1.2 Hz), 7.88 ppm (doublet, J = 7.7 Hz), 7.79 ppm (doublet, J = 7.9 Hz), and 7.46 ppm (triplet, J = 7.9 Hz), each integrating to one proton. google.com The downfield shift of these protons is attributed to the electron-withdrawing effects of both the bromine atom and the methylsulfonyl group. The methylsulfonyl group gives rise to a sharp singlet at approximately 3.07 ppm, integrating to three protons, which is consistent with a methyl group attached to a sulfonyl moiety. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.09 | d | 1.2 | 1H | Aromatic C-H |

| 7.88 | d | 7.7 | 1H | Aromatic C-H |

| 7.79 | d | 7.9 | 1H | Aromatic C-H |

| 7.46 | t | 7.9 | 1H | Aromatic C-H |

| 3.07 | s | - | 3H | -SO₂CH₃ |

Spectrum acquired in CDCl₃ at 400 MHz.

Carbon-13 NMR (¹³C NMR) for Aromatic and Methyl Carbons

Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring, and one signal in the aliphatic region for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-Br | ~122 |

| C-SO₂ | ~142 |

| Aromatic C-H | ~125-135 |

| Aromatic C-H | ~128-138 |

| Aromatic C-H | ~130-140 |

| Aromatic C-H | ~132-142 |

| -SO₂CH₃ | ~44 |

Note: These are estimated values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation pattern. For this compound (C₇H₇BrO₂S), the calculated molecular weight is approximately 235.1 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 234 and 236, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately in a 1:1 ratio). Experimental GC-MS data confirms the presence of the molecular ion at m/z 236 with a relative intensity of 50%. google.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the methyl group (•CH₃) from the molecular ion to give a fragment at m/z 221 (relative intensity 35%), and the loss of the entire methylsulfonyl group (•SO₂CH₃). google.com A prominent peak is observed at m/z 155 (relative intensity 100%), which corresponds to the bromophenyl cation resulting from the cleavage of the C-S bond. google.com Another significant fragment appears at m/z 76, likely corresponding to a benzyne (B1209423) fragment after the loss of bromine and other substituents. google.com

Table 3: Key Mass Spectrometry Fragmentation Data for this compound (EI, 70 eV) google.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 236 | 50 | [M]⁺ (with ⁸¹Br) |

| 221 | 35 | [M - CH₃]⁺ |

| 172 | 50 | [M - SO₂CH₃]⁺ or other fragment |

| 155 | 100 | [C₆H₄Br]⁺ |

| 76 | 75 | [C₆H₄]⁺ |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The presence of the sulfonyl group (-SO₂-) is typically confirmed by two strong stretching vibrations: an asymmetric stretch usually found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ range. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The meta-disubstitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations, typically appearing in the 810-750 cm⁻¹ and 690±10 cm⁻¹ regions. The C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| >3000 | C-H stretch | Aromatic |

| 1350-1300 | Asymmetric SO₂ stretch | Sulfonyl |

| 1160-1120 | Symmetric SO₂ stretch | Sulfonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 810-750 | C-H out-of-plane bend | meta-disubstituted aromatic |

| ~690 | C-H out-of-plane bend | meta-disubstituted aromatic |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band, resulting from π → π* transitions, usually appears at shorter wavelengths (around 200-230 nm) with high intensity. The B-band, also from a π → π* transition but symmetry-forbidden in unsubstituted benzene, appears at longer wavelengths (around 250-280 nm) with lower intensity and often shows fine vibrational structure. The presence of the bromine and methylsulfonyl substituents, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For a compound like this compound, which is a solid at room temperature and has moderate polarity, both GC and reversed-phase HPLC are suitable for analysis. The choice of method would depend on the specific requirements of the analysis, such as the volatility and thermal stability of the compound and any impurities.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Gradient elution would likely be employed to ensure the efficient separation of components with a range of polarities.

Gas chromatography, as evidenced by the available GC-MS data, is also a viable technique. google.com A standard GC method would likely use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) with a temperature program to ensure the elution of the compound in a reasonable time with good peak shape. The use of a mass spectrometer as a detector (GC-MS) allows for both quantification and identification of the compound and any impurities present.

In-depth Analysis of this compound Reveals Scant Chromatographic Data

Despite its role as a notable chemical intermediate, detailed public data on the advanced analytical characterization of this compound, specifically through Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is markedly scarce.

While the existence and general properties of this compound are well-documented in chemical literature and supplier catalogs, a thorough investigation into scientific databases and publications has revealed a significant lack of specific, validated methods for its chromatographic analysis. This includes detailed experimental parameters such as column specifications, mobile phase compositions, and detector settings.

One prominent chemical supplier, Sigma-Aldrich, explicitly states that it does not collect or provide analytical data for this particular compound, highlighting the challenge in sourcing detailed characterization information. sigmaaldrich.com Although analytical methods for structurally related compounds, such as other brominated benzene derivatives and various sulfones, are available, these are not directly transferable and would require significant method development and validation for this compound.

The absence of this specific data prevents a detailed discussion and the creation of informative data tables for its GC and HPLC analysis as requested. Broader searches for the synthesis and characterization of this compound in prominent chemistry journals also did not yield the specific analytical procedures sought.

This lack of publicly available, detailed chromatographic methods suggests that such analyses are likely performed in proprietary settings for quality control during synthesis and are not widely published. Therefore, a comprehensive and scientifically authoritative article on the advanced spectroscopic and analytical characterization of this compound, with a focus on GC and HPLC, cannot be generated at this time due to the unavailability of the necessary research findings and data.

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Methylsulfonyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for elucidating the intrinsic properties of a molecule. For 1-bromo-3-(methylsulfonyl)benzene, with the chemical formula C₇H₇BrO₂S, these calculations would provide invaluable insights. uni.lusigmaaldrich.comnist.gov

Molecular Geometry and Electronic Structure Determination

A complete understanding of the three-dimensional arrangement of atoms and the distribution of electrons is the first step in any computational analysis. While it is known to be a crystalline solid, specific, computationally-derived data on the bond lengths, bond angles, and dihedral angles of this compound are not available in the surveyed literature. ontosight.ai Similarly, detailed analyses of its electronic structure, including charge distribution, electrostatic potential, and dipole moment, have not been publicly reported. For related compounds, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, crystal structure analysis has revealed details like the dihedral angle between the benzene (B151609) ring and the methanesulfonyl group, highlighting the type of data that is currently missing for the 3-substituted isomer. sigmaaldrich.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. uni.lu The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are fundamental predictors of a molecule's reactivity, kinetic stability, and electronic transitions. Regrettably, no specific HOMO-LUMO energy values or detailed FMO analyses for this compound have been found in the public domain.

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. There are no available studies that report the predicted infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectra of this compound based on theoretical calculations.

Furthermore, an analysis of the molecule's conformational dynamics, which would involve studying the rotation around the C-S bond and potential conformers, has not been documented.

Modeling of Reaction Transition States and Pathways

As a synthetic intermediate, this compound undergoes various chemical reactions. ontosight.ai Computational modeling of these reactions could identify the transition state structures, determine activation energies, and elucidate reaction mechanisms. This information is highly valuable for optimizing reaction conditions and predicting potential byproducts. However, the scientific literature lacks any such modeling studies for this specific compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Synthesis

1-Bromo-3-(methylsulfonyl)benzene is a significant building block in the field of medicinal chemistry and pharmaceutical development. ontosight.ai Its utility stems from its capacity to participate in reactions that form the core structures of medicinally active compounds. The presence of both the bromo and methylsulfonyl functionalities allows for sequential and controlled chemical modifications, enabling the construction of diverse molecular architectures. ontosight.ai

The synthesis of biaryl (or biphenyl) scaffolds is of paramount importance in drug discovery, as this structural motif is present in numerous pharmacologically active agents. This compound is an excellent precursor for creating these structures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.gov

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. nih.gov In this context, this compound (an aryl halide) is coupled with a variety of aryl boronic acids or esters to produce unsymmetrical biaryl compounds. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents. nih.govnih.gov The electron-withdrawing methylsulfonyl group on the benzene (B151609) ring makes the compound particularly suitable for this reaction. researchgate.net Research has shown that aryl bromides with electron-withdrawing substituents are highly compatible and often react efficiently in Suzuki couplings. researchgate.net This process facilitates the selective conversion of the substituted bromobenzene (B47551) into a conjugated biphenyl (B1667301) system, which forms the backbone of potential new therapeutic agents. nih.gov

| Reaction Type | Key Reagents | Catalyst Example | General Conditions | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | This compound, Arylboronic Acid/Ester | Palladium-based catalysts (e.g., Pd(OH)₂, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) nih.govresearchgate.net | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/H₂O, Toluene), Elevated Temperature (e.g., 65-80 °C) researchgate.netnih.gov | Biaryl compounds containing a methylsulfonyl group |

The sulfonamide functional group is a crucial pharmacophore found in a wide array of drugs, including antibacterial, antihypertensive, and anti-inflammatory agents. impactfactor.org this compound serves as a foundational scaffold for synthesizing complex sulfonamide derivatives. While the compound itself contains a methylsulfonyl group (a sulfone), its bromo-substituted benzene ring is key to building more elaborate sulfonamide structures.

A common synthetic route involves the reaction of a benzenesulfonyl chloride with an amine. impactfactor.org In the case of this compound, the bromine atom can be chemically transformed into other functional groups, which then participate in further reactions. For instance, the bromo group can be converted to an amino group, which can then be reacted with a different arylsulfonyl chloride to create a complex diaryl sulfonamide. Alternatively, the bromine atom allows for coupling with molecules containing a primary or secondary amine, which can then be sulfonated in a subsequent step. This versatility makes it a valuable starting material for producing diverse libraries of sulfonamide-based compounds for drug screening. impactfactor.orgsmolecule.com

Utilization in Agrochemical Development

The structural features of this compound make it a useful intermediate in the synthesis of modern agrochemicals, such as herbicides and pesticides. ontosight.aiontosight.ai The development of new agrochemicals often targets specific biological pathways in weeds or pests, and the precise molecular architecture of the chemical is critical for its efficacy and selectivity.

As a versatile building block, this compound can be used to construct the core of active agrochemical ingredients. ontosight.ai The bromo- and methylsulfonyl-substituted phenyl ring is a common moiety in various patented agrochemical structures. The synthesis pathways often mirror those used in pharmaceutical development, employing cross-coupling and substitution reactions to build larger, more complex molecules from this foundational intermediate. chemimpex.comontosight.ai

Integration into Novel Material Formulations

Beyond life sciences, substituted aromatic compounds are integral to the field of materials science for creating polymers and specialty materials with unique electronic and physical properties. chemimpex.com

Structurally related compounds, such as 1-Bromo-3-nitro-benzene, are utilized in the production of specialty polymers and advanced materials. chemimpex.com The strong electron-withdrawing groups (like nitro or methylsulfonyl) significantly influence the electronic properties of the benzene ring. By analogy, this compound is a candidate for incorporation into polymer chains or resin formulations to enhance thermal stability, flame retardancy, or optical properties. The bromine atom provides a reactive handle for polymerization reactions, allowing it to be integrated as a monomer into polymer backbones like polyarylethers or polysulfones. The resulting materials can be engineered for specific high-performance applications in the electronics or aerospace industries.

| Application Area | Role of this compound | Key Synthetic Reaction | Resulting Product Class |

|---|---|---|---|

| Pharmaceuticals | Precursor / Building Block ontosight.ai | Suzuki-Miyaura Cross-Coupling nih.gov | Biaryl Compounds nih.gov |

| Pharmaceuticals | Scaffold / Intermediate impactfactor.org | Functional Group Interconversion, Sulfonamide Formation impactfactor.orgsmolecule.com | Sulfonamide Derivatives impactfactor.org |

| Agrochemicals | Intermediate ontosight.aiontosight.ai | Cross-Coupling and Substitution Reactions chemimpex.com | Active Agrochemical Ingredients |

| Materials Science | Monomer / Additive chemimpex.com | Polymerization chemimpex.com | Specialty Polymers and Resins |

Safety and Environmental Considerations in Chemical Research with 1 Bromo 3 Methylsulfonyl Benzene

Risk Assessment and Handling Protocols for Brominated Sulfones

A comprehensive risk assessment is the foundation of safe laboratory practice. For brominated sulfones like 1-bromo-3-(methylsulfonyl)benzene, this involves evaluating the intrinsic hazards of the substance and establishing robust handling protocols to minimize exposure.

Standard handling procedures for hazardous chemicals are applicable and should be strictly followed. orgsyn.org This includes working in a well-ventilated area, preferably a chemical fume hood, to avoid the inhalation of any dust or vapors. fishersci.comkent.edu Personal protective equipment (PPE) is mandatory. fgcu.edu

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. fishersci.com | To protect eyes from splashes or airborne particles. |

| Skin Protection | Impervious gloves (inspect before use) and a lab coat. fgcu.eduechemi.com | To prevent skin contact with the chemical. |

| Respiratory Protection | Use in a well-ventilated area or fume hood. A respirator may be necessary if exposure limits are exceeded. kent.eduechemi.com | To avoid inhalation of dust or vapors. |

In the event of accidental release, the area should be evacuated if necessary. For a minor spill, absorbent material can be used to contain it, and the area should then be decontaminated. fgcu.edu All chemical waste must be disposed of according to local regulations. orgsyn.org

Table 2: GHS Classification for a Structurally Related Compound (1-Bromo-3-iodobenzene)

| Hazard Class | Category |

|---|---|

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Data sourced from Fisher Scientific Safety Data Sheet. fishersci.com

Environmental Fate and Degradation Pathways in Laboratory and Industrial Contexts

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, this would involve considering its persistence, bioaccumulation potential, and degradation pathways.

While specific studies on this compound are limited, the behavior of related brominated aromatic compounds and sulfones can provide insights. Brominated phenols and benzoic acids have been shown to undergo biodegradation under various conditions. nih.gov A key initial step in the anaerobic biodegradation of such compounds is reductive dehalogenation, where the bromine atom is removed from the aromatic ring. nih.gov This process has been observed under iron-reducing, sulfidogenic, and methanogenic conditions. nih.gov

The sulfone group itself can also undergo degradation. Under reducing conditions, the sulfur-carbon bonds in sulfone-type materials can be weakened, potentially leading to dissociation and the formation of an arylsulfinate and a radical species. researchgate.net The oxidation of sulfides to sulfoxides and then to sulfones is a common transformation. yccskarad.com It is plausible that degradation could involve the reverse process, the reduction of the sulfone group.

Table 3: Potential Degradation Pathways for this compound

| Degradation Type | Potential Pathway | Influencing Factors |

|---|---|---|

| Biodegradation | Reductive dehalogenation (removal of the bromine atom). nih.gov | Presence of specific microbial consortia, availability of electron acceptors (e.g., iron, sulfate). nih.govmdpi.com |

| Chemical Degradation | Reduction of the sulfone group, potentially leading to cleavage of the C-S bond. researchgate.net | Reducing conditions in the environment. |

| Photodegradation | Photohydrolysis (breakdown by light in the presence of water). ornl.gov | Wavelength and intensity of light, presence of photosensitizers. |

It is important to note that the actual environmental fate and degradation of this compound can only be definitively determined through specific experimental studies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(methylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3-(methylsulfonyl)benzene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization requires controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., CCl₄ or CHCl₃). The electron-withdrawing methylsulfonyl group directs bromination to the meta position, but competing para substitution may occur if steric or electronic factors shift regioselectivity .

- Data Analysis : Monitor reaction progress via TLC or GC-MS. Yields typically range from 60–85%, with impurities (e.g., dibrominated byproducts) removed via column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- ¹H NMR : The methylsulfonyl group (-SO₂CH₃) appears as a singlet at δ 3.1–3.3 ppm. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) .

- ¹³C NMR : The sulfonyl carbon resonates at δ 44–46 ppm, while the brominated aromatic carbon appears at δ 120–125 ppm.

- LC-MS : Confirm molecular ion peaks at m/z 249 (M⁺) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. What mechanistic role does the methylsulfonyl group play in cross-coupling reactions involving this compound?